An In-depth Technical Guide to 1-(2,3-Dichlorophenyl)biguanide Hydrochloride: Synthesis, Characterization, and Biological Evaluation
An In-depth Technical Guide to 1-(2,3-Dichlorophenyl)biguanide Hydrochloride: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,3-Dichlorophenyl)biguanide hydrochloride, a halogenated arylbiguanide derivative of significant interest in medicinal chemistry. While this specific isomer is less documented than its counterparts, this guide synthesizes established principles of biguanide chemistry to present a detailed exposition of its chemical structure, plausible synthetic routes, and analytical characterization. Furthermore, drawing upon the known mechanisms of the biguanide class, we explore its putative biological activities and therapeutic potential, with a particular focus on its prospective role as an anticancer agent. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel biguanide-based therapeutic agents.
Introduction: The Biguanide Scaffold in Modern Drug Discovery
The biguanide moiety is a cornerstone in pharmacology, most famously represented by the anti-diabetic drug metformin. Biguanides are characterized by a sequence of five nitrogen atoms and are known for their ability to modulate cellular energy metabolism.[1] The therapeutic versatility of this class of compounds extends beyond diabetes to include applications as antimalarials, antiseptics, and, increasingly, as anticancer agents.[2]
The introduction of halogenated phenyl rings, such as the 2,3-dichlorophenyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent biguanide. The lipophilicity and electronic effects of the chlorine substituents can enhance membrane permeability and modulate target binding, potentially leading to increased potency and altered selectivity. This guide focuses on the 2,3-dichloro substituted variant, providing a detailed scientific framework for its study.
Chemical and Physical Properties
The chemical structure of 1-(2,3-Dichlorophenyl)biguanide hydrochloride is defined by a biguanide backbone linked to a 2,3-dichlorinated benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₈H₁₀Cl₃N₅ | - |
| Molecular Weight | 282.56 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water and DMSO | [4] |
| CAS Number | Not explicitly assigned (inferred from related compounds) | - |
Note: Some properties are inferred from closely related isomers such as 1-(2-Chlorophenyl)biguanide hydrochloride and may require experimental verification.
Synthesis and Manufacturing
The synthesis of 1-arylbiguanide hydrochlorides is well-established in the chemical literature. A practical and widely adopted method involves the reaction of the corresponding anilinium chloride with dicyandiamide.[5] This approach is favored for its operational simplicity and the high purity of the resulting crystalline product.[2]
Diagram of Proposed Synthesis
Caption: Proposed synthetic pathway for 1-(2,3-Dichlorophenyl)biguanide hydrochloride.
Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)biguanide Hydrochloride
This protocol is a generalized procedure adapted from established methods for arylbiguanides and should be optimized for specific laboratory conditions.[2]
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Preparation of 2,3-Dichloroanilinium chloride:
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In a suitable reaction vessel, dissolve 2,3-dichloroaniline in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
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Slowly add an equimolar amount of concentrated hydrochloric acid with stirring.
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The anilinium salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry thoroughly under vacuum.[6]
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Synthesis of 1-(2,3-Dichlorophenyl)biguanide hydrochloride:
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Combine equimolar amounts of the dried 2,3-dichloroanilinium chloride and dicyandiamide in a round-bottomed flask.[5]
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Add deionized water to the flask to create a concentrated reaction mixture.
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Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography.
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Upon completion, the product is expected to crystallize from the reaction mixture upon cooling.
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Collect the crystalline product by filtration, wash with cold water, and dry to a constant weight.
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Mechanism of Action: A Focus on Cellular Energetics
The primary molecular target of biguanides is widely considered to be Complex I of the mitochondrial respiratory chain.[1] Inhibition of Complex I disrupts oxidative phosphorylation, leading to a decrease in cellular ATP production and an increase in the AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.
Signaling Pathway Diagram
Sources
- 1. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 1-(2-Chlorophenyl)biguanide hydrochloride | C8H11Cl2N5 | CID 2730222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
